molecular formula C26H30O2 B14564850 Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- CAS No. 61907-80-0

Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]-

Cat. No.: B14564850
CAS No.: 61907-80-0
M. Wt: 374.5 g/mol
InChI Key: KTMVRNKNCXUXTK-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]-: is an organic compound with a complex structure It consists of a benzene ring substituted at the 1 and 4 positions with 1-(4-methoxyphenyl)-1-methylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-(4-methoxyphenyl)-1-methylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

    Benzene, 1,4-bis(1-methylethyl)-: Similar structure but lacks the methoxy groups.

    Benzene, 1,4-bis(methylthio)-: Contains sulfur atoms instead of methoxy groups.

    Benzene, 1,4-bis(1-methylethenyl)-: Contains vinyl groups instead of methoxy groups

Uniqueness: Benzene, 1,4-bis[1-(4-methoxyphenyl)-1-methylethyl]- is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61907-80-0

Molecular Formula

C26H30O2

Molecular Weight

374.5 g/mol

IUPAC Name

1,4-bis[2-(4-methoxyphenyl)propan-2-yl]benzene

InChI

InChI=1S/C26H30O2/c1-25(2,21-11-15-23(27-5)16-12-21)19-7-9-20(10-8-19)26(3,4)22-13-17-24(28-6)18-14-22/h7-18H,1-6H3

InChI Key

KTMVRNKNCXUXTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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